molecular formula C12H20N2O B6628719 N-(1,2-oxazol-5-ylmethyl)cyclooctanamine

N-(1,2-oxazol-5-ylmethyl)cyclooctanamine

Cat. No.: B6628719
M. Wt: 208.30 g/mol
InChI Key: NSPZRZYUFKFAFC-UHFFFAOYSA-N
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Description

N-(1,2-Oxazol-5-ylmethyl)cyclooctanamine is a bicyclic organic compound featuring a 1,2-oxazole ring substituted at the 5-position with a methyl group linked to a cyclooctanamine moiety. The 1,2-oxazole ring (a five-membered heterocycle with nitrogen atoms at positions 1 and 2) confers aromaticity and moderate polarity, while the cyclooctanamine group introduces steric bulk and lipophilic character. Structural studies of such compounds often employ crystallographic tools like SHELXL for refinement and ORTEP-3 for visualization .

Properties

IUPAC Name

N-(1,2-oxazol-5-ylmethyl)cyclooctanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-2-4-6-11(7-5-3-1)13-10-12-8-9-14-15-12/h8-9,11,13H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPZRZYUFKFAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NCC2=CC=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1,2-oxazol-5-ylmethyl)cyclooctanamine can be achieved through several synthetic routes. One common method involves the cyclization of N-propargylamides using (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source . This metal-free cyclization process leads to the formation of oxazole derivatives under visible light irradiation. Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-(1,2-oxazol-5-ylmethyl)cyclooctanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxazole-5-carbaldehydes, while reduction may yield corresponding alcohols .

Scientific Research Applications

N-(1,2-oxazol-5-ylmethyl)cyclooctanamine has a wide range of scientific research applications. In chemistry, it serves as an intermediate for the synthesis of various biologically active molecules. In biology and medicine, oxazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties The compound’s unique structure allows it to interact with different molecular targets, making it valuable for drug discovery and development

Mechanism of Action

The mechanism of action of N-(1,2-oxazol-5-ylmethyl)cyclooctanamine involves its interaction with specific molecular targets and pathways. The oxazole ring can bind to various receptors and enzymes through non-covalent interactions, leading to the modulation of biological activities . For instance, oxazole derivatives have been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Cycloalkyl Substituents

Substitution of the cycloalkyl group significantly impacts physicochemical properties. For example:

  • N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride () replaces the cyclooctane with a smaller cyclobutyl group, reducing steric hindrance and lipophilicity. This may enhance solubility but diminish membrane permeability.
  • 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride () features a cyclopentyl group, offering intermediate steric bulk compared to cyclooctane. Such variations influence bioavailability and metabolic stability.

Influence of Heterocyclic Ring Systems

  • 1,2-Oxazole vs. 1,2,4-Oxadiazole: The target compound’s 1,2-oxazole has two nitrogen atoms, whereas 1,2,4-oxadiazole (e.g., ) contains three.
  • 1,3,4-Oxadiazole Derivatives : Compounds like 2-chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide () exhibit distinct electronic distributions due to nitrogen placement, altering reactivity and interaction profiles.

Hydrogen Bonding and Crystallographic Properties

Hydrogen-bonding patterns, analyzed via graph set theory (), differ markedly between analogues. The cyclooctanamine group’s size and flexibility may disrupt crystalline packing efficiency compared to smaller cycloalkyl substituents, leading to altered melting points or solubility. Crystallographic software such as SHELXL and WinGX () is critical for elucidating these structural nuances.

Data Tables

Compound Name Heterocyclic Core Cycloalkyl Group Molecular Weight (g/mol) Key Properties
N-(1,2-Oxazol-5-ylmethyl)cyclooctanamine 1,2-Oxazole Cyclooctane ~237.34 High lipophilicity, moderate H-bonding
N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine 1,2,4-Oxadiazole Cyclobutane ~245.73 Reduced steric bulk, higher polarity
1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine 1,2,4-Oxadiazole Cyclopentane ~231.72 Intermediate lipophilicity, rigid core
2-Chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide 1,3,4-Oxadiazole Phenyl ~253.69 High reactivity (chloroacetamide group)

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